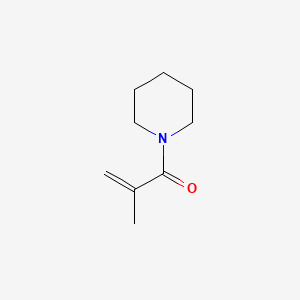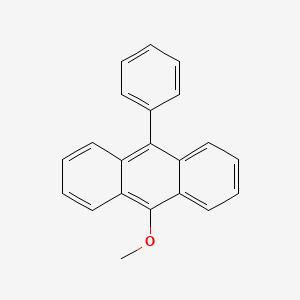
Hexanamide, N,N'-1,6-hexanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N,N’-1,6-hexanediylbis- is a chemical compound with the molecular formula C14H28N2O2. It is a type of amide, specifically a diamide, where two hexanamide groups are connected by a hexanediyl linker. This compound is known for its applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,6-hexanediylbis- can be synthesized through a reaction between hexanediamine and hexanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanediamine+2Hexanoyl chloride→Hexanamide, N,N’-1,6-hexanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,6-hexanediylbis- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, N,N’-1,6-hexanediylbis- undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted amides.
Wissenschaftliche Forschungsanwendungen
Hexanamide, N,N’-1,6-hexanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar structure with ethyl groups on the hexanamide.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Contains benzyl and amino groups.
N,N’-1,6-hexanediylbis(butanamide): Shorter carbon chain in the amide groups.
Uniqueness
Hexanamide, N,N’-1,6-hexanediylbis- is unique due to its specific hexanediyl linker and the properties it imparts. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
21150-81-2 |
|---|---|
Molekularformel |
C18H36N2O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N-[6-(hexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
FEEWLVLWKFQOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCCCCCNC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



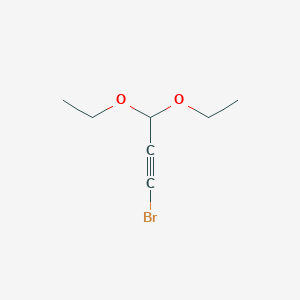
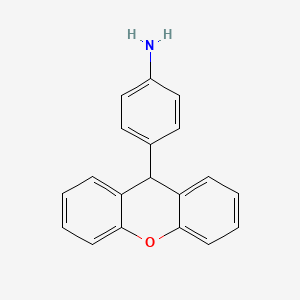


![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
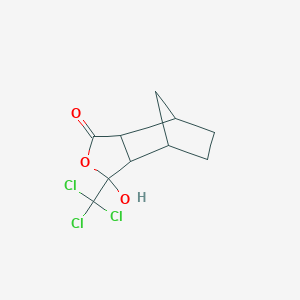

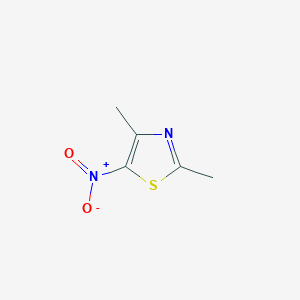
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

